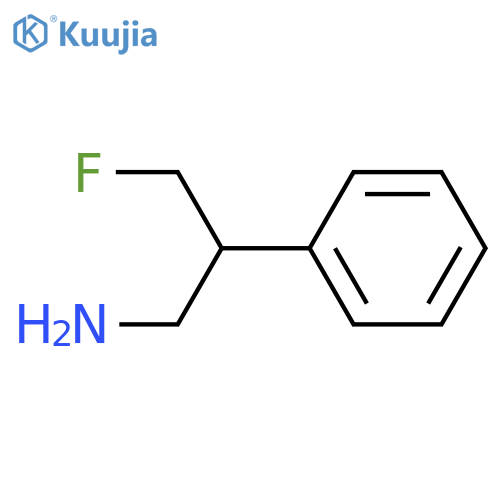Cas no 1351382-41-6 ((2-Fluoro-1-phenyl-ethyl)-methyl-amine)

1351382-41-6 structure
商品名:(2-Fluoro-1-phenyl-ethyl)-methyl-amine
(2-Fluoro-1-phenyl-ethyl)-methyl-amine 化学的及び物理的性質
名前と識別子
-
- (2-Fluoro-1-phenyl-ethyl)-methyl-amine
- Benzenemethanamine, α-(fluoromethyl)-N-methyl-
- 1351382-41-6
- (2-fluoro-1-phenylethyl)(methyl)amine
- EN300-5735057
-
- インチ: 1S/C9H12FN/c10-6-9(7-11)8-4-2-1-3-5-8/h1-5,9H,6-7,11H2
- InChIKey: UYQWAIYMVPNHKJ-UHFFFAOYSA-N
- ほほえんだ: NCC(C1=CC=CC=C1)CF
計算された属性
- せいみつぶんしりょう: 153.095377549g/mol
- どういたいしつりょう: 153.095377549g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 3
- 複雑さ: 99.7
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 12Ų
- 疎水性パラメータ計算基準値(XlogP): 1.7
じっけんとくせい
- 密度みつど: 0.996±0.06 g/cm3(Predicted)
- ふってん: 195.0±30.0 °C(Predicted)
- 酸性度係数(pKa): 7.67±0.20(Predicted)
(2-Fluoro-1-phenyl-ethyl)-methyl-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-5735057-0.1g |
(2-fluoro-1-phenylethyl)(methyl)amine |
1351382-41-6 | 95.0% | 0.1g |
$855.0 | 2025-03-15 | |
| Enamine | EN300-5735057-1.0g |
(2-fluoro-1-phenylethyl)(methyl)amine |
1351382-41-6 | 95.0% | 1.0g |
$971.0 | 2025-03-15 | |
| Enamine | EN300-5735057-0.5g |
(2-fluoro-1-phenylethyl)(methyl)amine |
1351382-41-6 | 95.0% | 0.5g |
$933.0 | 2025-03-15 | |
| Enamine | EN300-5735057-5.0g |
(2-fluoro-1-phenylethyl)(methyl)amine |
1351382-41-6 | 95.0% | 5.0g |
$2816.0 | 2025-03-15 | |
| Enamine | EN300-5735057-0.05g |
(2-fluoro-1-phenylethyl)(methyl)amine |
1351382-41-6 | 95.0% | 0.05g |
$816.0 | 2025-03-15 | |
| Enamine | EN300-5735057-10.0g |
(2-fluoro-1-phenylethyl)(methyl)amine |
1351382-41-6 | 95.0% | 10.0g |
$4176.0 | 2025-03-15 | |
| Enamine | EN300-5735057-2.5g |
(2-fluoro-1-phenylethyl)(methyl)amine |
1351382-41-6 | 95.0% | 2.5g |
$1903.0 | 2025-03-15 | |
| Enamine | EN300-5735057-0.25g |
(2-fluoro-1-phenylethyl)(methyl)amine |
1351382-41-6 | 95.0% | 0.25g |
$893.0 | 2025-03-15 |
(2-Fluoro-1-phenyl-ethyl)-methyl-amine 関連文献
-
Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586
-
Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762
-
Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145
-
Satyam Kumar,G. D. Dwivedi,Shiv Kumar,R. B. Mathur,U. Saxena,A. K. Ghosh,Amish G. Joshi,H. D. Yang,Sandip Chatterjee Dalton Trans., 2015,44, 3109-3117
-
Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304
1351382-41-6 ((2-Fluoro-1-phenyl-ethyl)-methyl-amine) 関連製品
- 1711568-86-3(ethyl 8-ethyl-2-azaspiro4.5decane-4-carboxylate)
- 124-83-4((1R,3S)-Camphoric Acid)
- 1428901-15-8(3-(2-methylpropyl)azetidin-3-ol)
- 1369174-19-5(2,2-dimethyl-3-(2-methylquinolin-6-yl)propan-1-amine)
- 1339525-73-3((1-methoxybutan-2-yl)(thiophen-2-yl)methylamine)
- 450344-34-0(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methoxyphenyl)acetamide)
- 2229495-27-4(3-1-(aminomethyl)cyclobutyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione)
- 2228980-52-5(1,1,1-trifluoro-3-(5-nitrofuran-2-yl)propan-2-one)
- 2639411-78-0(6-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride)
- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)
推奨される供給者
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
